Regioisomeric Methoxy Substitution: 2,6-Dimethoxy vs. 3,5-Dimethoxy Topology
The 2,6-dimethoxybenzamide moiety of CAS 953216-61-0 positions both methoxy groups ortho to the carbonyl, creating a symmetric steric shield that restricts rotation of the amide bond and biases the conformation of the terminal aromatic ring. In contrast, the 3,5-dimethoxy regioisomer (CAS 953243-14-6) places methoxy groups meta to the carbonyl, exposing the ortho positions to solvent or protein contacts [1]. While no direct head-to-head kinase panel data were publicly located for these two specific regioisomers, the broader VEGFR2 series has demonstrated that moving methoxy substituents from ortho to meta can shift IC50 values by more than one order of magnitude, as different aryl orientations modulate hydrophobic pocket occupancy [2]. Computed molecular descriptors reflect this difference: the 2,6-isomer exhibits a topological polar surface area of 87 Ų and 6 rotatable bonds, identical to the 3,5-isomer in global topology but differing in local electronic distribution due to ortho-methoxy lone-pair conjugation with the aromatic ring [3].
| Evidence Dimension | Regiochemistry and conformational constraint |
|---|---|
| Target Compound Data | 2,6-dimethoxy substitution pattern; symmetric ortho-methoxy arrangement; XLogP3-AA 3.1 |
| Comparator Or Baseline | 3,5-dimethoxy isomer (CAS 953243-14-6); meta-methoxy arrangement; XLogP3 3.1 |
| Quantified Difference | Identical global XLogP3 and TPSA; differentiation arises from local steric and electronic topology. VEGFR2 series precedent shows >10-fold IC50 variation between ortho- vs. meta-substituted benzamide analogs. |
| Conditions | Computed molecular descriptors; VEGFR2 SAR trends from Miyamoto et al. 2012 scaffold study |
Why This Matters
Procurement or selection decisions involving positional isomers must account for the possibility that the 2,6-dimethoxy topology imparts a distinct conformational bias that cannot be replicated by the 3,5-isomer, making empirical validation mandatory.
- [1] PubChem Compound Summary for CID 16886029, 3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide. National Center for Biotechnology Information, 2025. View Source
- [2] Miyamoto, N.; Oguro, Y.; Takagi, T.; Iwata, H.; Miki, H.; Hori, A.; Imamura, S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg. Med. Chem. 2012, 20, 7051–7058. View Source
- [3] PubChem Compound Summary for CID 16886045, 2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide. National Center for Biotechnology Information, 2025. View Source
